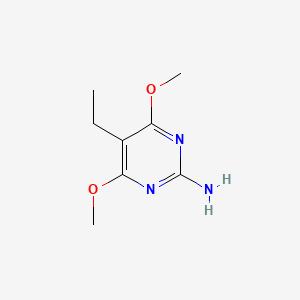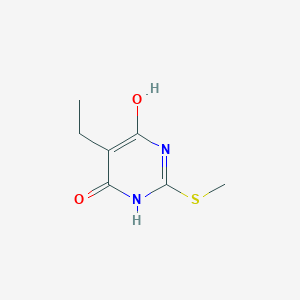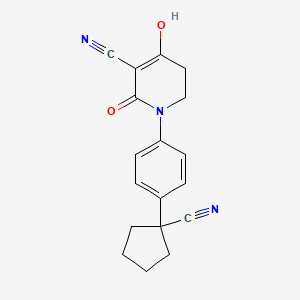
1-(4-(1-Cyanocyclopentyl)phenyl)-4-hydroxy-2-oxo-1,2,5,6-tetrahydropyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-(1-Cyanocyclopentyl)phenyl)-4-hydroxy-2-oxo-1,2,5,6-tetrahydropyridine-3-carbonitrile is a complex organic compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a cyanocyclopentyl group, a phenyl ring, and a tetrahydropyridine core.
Preparation Methods
The synthesis of 1-(4-(1-Cyanocyclopentyl)phenyl)-4-hydroxy-2-oxo-1,2,5,6-tetrahydropyridine-3-carbonitrile can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions . The reaction conditions, such as temperature, solvent, and catalyst concentration, can be optimized to achieve high yields and purity.
Chemical Reactions Analysis
1-(4-(1-Cyanocyclopentyl)phenyl)-4-hydroxy-2-oxo-1,2,5,6-tetrahydropyridine-3-carbonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it can be used as a probe to study molecular interactions and pathways. In industry, it can be used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 1-(4-(1-Cyanocyclopentyl)phenyl)-4-hydroxy-2-oxo-1,2,5,6-tetrahydropyridine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of certain tyrosine kinases, which are involved in cell signaling pathways . This inhibition can lead to various biological effects, such as the suppression of cell proliferation and angiogenesis .
Comparison with Similar Compounds
1-(4-(1-Cyanocyclopentyl)phenyl)-4-hydroxy-2-oxo-1,2,5,6-tetrahydropyridine-3-carbonitrile can be compared with other similar compounds, such as N-(4-(1-cyanocyclopentyl)phenyl)-4-methyl-3-nitrobenzamide. While both compounds share the cyanocyclopentyl group, they differ in their additional functional groups and overall structure.
Properties
Molecular Formula |
C18H17N3O2 |
|---|---|
Molecular Weight |
307.3 g/mol |
IUPAC Name |
1-[4-(1-cyanocyclopentyl)phenyl]-4-hydroxy-6-oxo-2,3-dihydropyridine-5-carbonitrile |
InChI |
InChI=1S/C18H17N3O2/c19-11-15-16(22)7-10-21(17(15)23)14-5-3-13(4-6-14)18(12-20)8-1-2-9-18/h3-6,22H,1-2,7-10H2 |
InChI Key |
RGKSDJCUDPDVMT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(C#N)C2=CC=C(C=C2)N3CCC(=C(C3=O)C#N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-(3-Methylimidazo[2,1-B]thiazol-6-YL)ethanone](/img/structure/B13094186.png)



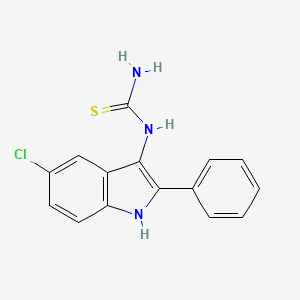
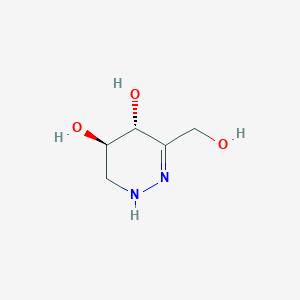

![[(2R)-2-benzoyloxy-2-[(2R,3S,4R,5R)-3,4,5-tribenzoyloxyoxolan-2-yl]ethyl] benzoate](/img/structure/B13094212.png)
![6-((4-Chlorophenyl)amino)-[2,3'-bipyridine]-5-carboxylic acid](/img/structure/B13094215.png)
